molecular formula C19H16ClN5O B11211027 N-(3-chloro-4-methylphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methylphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11211027
M. Wt: 365.8 g/mol
InChI Key: LMUVGAHYJNKCFF-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl group at the N4 position and a 4-methoxyphenyl substituent at the C1 position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds known for their kinase-inhibitory properties, with structural similarities to purines, enabling competitive binding to ATP pockets in kinases . This compound’s synthesis typically involves refluxing a chloro-substituted pyrazolo[3,4-d]pyrimidine precursor with the appropriate aromatic amine in a solvent like isopropanol, followed by recrystallization .

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5O/c1-12-3-4-13(9-17(12)20)24-18-16-10-23-25(19(16)22-11-21-18)14-5-7-15(26-2)8-6-14/h3-11H,1-2H3,(H,21,22,24)

InChI Key

LMUVGAHYJNKCFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of 3-chloro-4-methylphenylboronic acid, followed by coupling with 4-methoxyphenyl isocyanate under specific conditions to form the desired pyrazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents on the pyrazolopyrimidine core.

Scientific Research Applications

Anti-inflammatory Applications

Pyrazolo[3,4-d]pyrimidine derivatives, including N-(3-chloro-4-methylphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, have shown promise as anti-inflammatory agents.

Mechanism of Action:

  • These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Case Study Findings:

  • A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced edema models. Results indicated that certain derivatives exhibited lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a safer profile for chronic use .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Mechanism of Action:

  • The compound is thought to exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.

Data Table: Anticancer Activity

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results demonstrate significant cytotoxicity against both lung and breast cancer cell lines, indicating the compound's potential as a lead for new anticancer therapies .

Antimicrobial Properties

Research has also explored the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives.

Mechanism of Action:

  • The antimicrobial effects are believed to arise from interactions with bacterial enzymes and disruption of cell membrane integrity, leading to cell death.

Case Study Insights:

  • Derivatives have shown broad-spectrum activity against various bacterial strains, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance efficacy against resistant pathogens. This makes them candidates for further development in treating infections caused by resistant bacteria.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions:

Synthesis Overview:

  • Formation of the Pyrazolo Core: Initial condensation reactions between appropriate precursors.
  • Substitution Reactions: Introduction of aromatic groups through nucleophilic substitutions.
  • Purification: Final products are purified using chromatography techniques to ensure high purity for biological testing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:

Structural Modifications and Substituent Effects

Compound Name Substituents (Position) Key Structural Features Synthesis Method (Reference)
Target Compound N4: 3-chloro-4-methylphenyl; C1: 4-methoxyphenyl Electron-withdrawing Cl and CH₃ enhance binding; 4-OCH₃ improves solubility Reflux with aromatic amine in isopropanol
1-(3-Chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine N4: morpholinoethyl Morpholine ring enhances solubility and pharmacokinetics Not specified, but likely amine coupling
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine N4: benzyl; C1: 4-chlorophenyl Benzyl group may increase lipophilicity; Cl improves target affinity Amine coupling in DMF or similar solvent
OSI-027 (R39) Core: pyrazolo[3,4-d]pyrimidin-4-amine Optimized for mTOR inhibition; substituents in hinge region enhance selectivity Multi-step synthesis with formamide reflux
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) C6: methylthio; N4: 2-chlorophenyl Thioether group modulates electron density; dual Cl substituents enhance stability Reflux with primary amine in toluene

Pharmacokinetic and Physicochemical Properties

  • Morpholinoethyl Derivatives (e.g., ): Improved aqueous solubility due to morpholine’s polarity, enhancing oral bioavailability.
  • Methoxy-Substituted Analogs (e.g., Target Compound) : 4-OCH₃ increases metabolic stability compared to nitro or halogen groups .
  • Thioether-Containing Derivatives (e.g., ) : Methylthio groups improve membrane permeability but may reduce metabolic half-life.

Key Research Findings and Implications

Substituent-Driven Selectivity : The 3-chloro-4-methylphenyl group in the target compound likely enhances kinase binding via hydrophobic interactions, similar to OSI-027’s optimized substituents in the hinge region .

Synthetic Efficiency: Yields for pyrazolo[3,4-d]pyrimidin-4-amine derivatives range from 51% to 82%, with recrystallization from ethanol or acetonitrile ensuring purity .

Therapeutic Potential: Compounds with 4-methoxy or morpholine groups (e.g., target compound, ) are candidates for oral administration due to balanced solubility and permeability.

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Molecular Formula

The compound has the molecular formula C23H24ClN3O3SC_{23}H_{24}ClN_3O_3S.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study synthesized various pyrazole derivatives and assessed their antibacterial and antibiofilm activities. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess anticancer properties. Research indicates that these compounds can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of protein kinases that play critical roles in cell signaling pathways associated with cancer progression .

Case Studies

  • Antibiofilm Activity : A study focused on the antibiofilm properties of novel pyrazole derivatives found that certain compounds effectively disrupted biofilm formation in bacterial cultures. This suggests potential applications in treating infections associated with biofilms .
  • Enzymatic Inhibition : Another investigation into the enzymatic inhibition capabilities of pyrazolo[1,5-a]pyrimidines revealed that these compounds could inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity, including green chemistry approaches that utilize eco-friendly solvents like polyethylene glycol .

Research Findings Summary

Biological ActivityFindingsReferences
AntimicrobialSignificant activity against Gram-positive/negative bacteria
AnticancerInhibition of key enzymes involved in cancer progression
AntibiofilmDisruption of biofilm formation in bacterial cultures
Enzymatic InhibitionInhibition of cyclin-dependent kinases

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